

Physical and chemical properties of 5-Chlorobenzo[c]isoxazole

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Compound of Interest

Compound Name: 5-Chlorobenzo[c]isoxazole

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An In-Depth Technical Guide to **5-Chlorobenzo[c]isoxazole**: Properties, Synthesis, and Applications

Introduction

5-Chlorobenzo[c]isoxazole, also known as 5-chloranthranil, is a halogenated heterocyclic compound. It belongs to the benzo[c]isoxazole class, which is characterized by a fused benzene and isoxazole ring system. The presence of the chlorine atom and the specific arrangement of the heteroatoms in the isoxazole ring impart unique physicochemical properties and reactivity to the molecule. This guide provides a comprehensive overview of the physical and chemical properties of **5-Chlorobenzo[c]isoxazole**, its synthesis, and its relevance in research and development, particularly in the field of medicinal chemistry. Isoxazole derivatives, in general, are of significant interest in drug discovery due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.^{[1][2][3][4]}

Part 1: Molecular Identity and Structure

Nomenclature and Identifiers

- IUPAC Name: 5-chloro-2,1-benzoxazole^[5]
- CAS Number: 4596-92-3^{[5][6]}
- Synonyms: 5-chloro-2,1-benzisoxazole, 5-Chloranthranil^{[5][6][7]}

Molecular Formula and Weight

- Molecular Formula: C₇H₄ClNO[5]
- Molecular Weight: 153.56 g/mol [5]

Structural Representation

Caption: 2D structure of **5-Chlorobenzo[c]isoxazole**.

Part 2: Physical and Spectroscopic Properties

Tabulated Physical Properties

| Property | Value | Source |
|------------------------------|------------------------------------|--------|
| Molecular Formula | C ₇ H ₄ ClNO | [5] |
| Molecular Weight | 153.56 g/mol | [5] |
| Physical Form | Solid | [6] |
| Melting Point | 79-80 °C | [7] |
| XLogP3 | 2.1 | [5] |
| Hydrogen Bond Donor Count | 0 | [5][7] |
| Hydrogen Bond Acceptor Count | 2 | [5][7] |
| Rotatable Bond Count | 0 | [5][7] |
| Storage Temperature | 2-8 °C, sealed in dry conditions | [6][7] |

Spectroscopic Data

While specific NMR data for **5-Chlorobenzo[c]isoxazole** is not readily available in the provided search results, the expected spectral features can be inferred from the structure and data for similar compounds.

- ^1H NMR: The proton spectrum would be expected to show signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the benzene ring would exhibit a complex splitting pattern due to their coupling with each other. The exact chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atom and the isoxazole ring.
- ^{13}C NMR: The carbon spectrum would display seven distinct signals. The carbon atoms in the aromatic ring would resonate in the typical range of δ 110-150 ppm. The carbon attached to the chlorine atom would be shifted downfield. The carbons of the isoxazole ring would also have characteristic chemical shifts. For related isoxazole compounds, signals for the aromatic carbons are observed in the δ 120-170 ppm range.[8]

The IR spectrum of **5-Chlorobenzo[c]isoxazole** would exhibit characteristic absorption bands corresponding to its functional groups.

- Aromatic C-H stretching: Bands would appear above 3000 cm^{-1} , typically in the $3000\text{-}3100\text{ cm}^{-1}$ region.[9]
- Aromatic C=C stretching: Multiple bands would be observed in the $1400\text{-}1600\text{ cm}^{-1}$ region, which are characteristic of the aromatic ring.[9]
- C-N and N-O stretching: The stretching vibrations of the C-N and N-O bonds within the isoxazole ring would likely appear in the fingerprint region, roughly between 1000 cm^{-1} and 1300 cm^{-1} .[10]
- C-Cl stretching: A band corresponding to the C-Cl stretching vibration would be expected in the lower frequency region of the spectrum, typically between 600 and 800 cm^{-1} .

In a mass spectrum of **5-Chlorobenzo[c]isoxazole**, the molecular ion peak (M^+) would be observed at m/z 153. An $\text{M}+2$ peak with approximately one-third the intensity of the M^+ peak would also be present, which is characteristic of compounds containing one chlorine atom due to the natural abundance of the ^{35}Cl and ^{37}Cl isotopes. Fragmentation would likely involve the loss of small molecules such as CO, HCN, or the chlorine atom.

Part 3: Chemical Properties and Reactivity

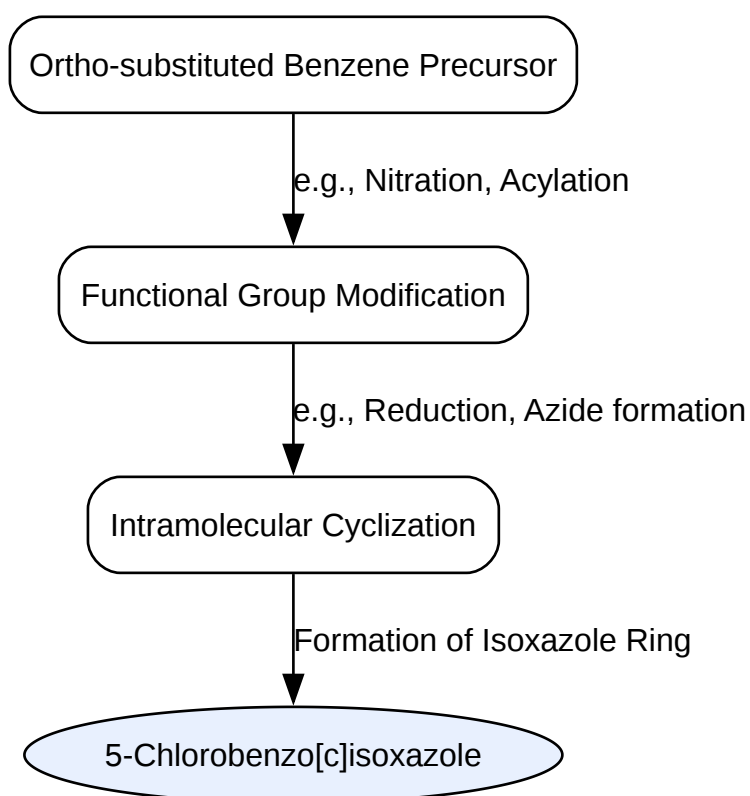
Synthesis

Benzo[c]isoxazoles are generally synthesized through the cyclization of ortho-substituted benzene derivatives.^[11]

Common methods for the synthesis of the benzo[c]isoxazole core include:

- Cyclization of o-acylphenylhydroxylamines.^[11]
- Reduction and subsequent heterocyclization of 2-nitroacylbenzenes.^[11]
- Intramolecular cyclization of 2-acylarylazides.^[11]

A general approach to substituted benzisoxazoles involves the cyclization of an ortho-substituted aromatic precursor, such as a substituted benzaldehyde.^[12]



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Caption: Generalized synthetic workflow for benzo[c]isoxazoles.

Chemical Reactivity

The benzo[c]isoxazole ring system is a 10π electron heteroaromatic system.^[11] However, due to cross-conjugation, the aromaticity is disrupted, leading to lower stability and higher reactivity compared to more stable aromatic systems.^[11]

Benzo[c]isoxazoles are known to be versatile precursors in organic synthesis due to their inherent reactivity.^[11] They can undergo reactions with various nucleophiles and electrophiles. For instance, they can be alkylated to form 1-alkyl-2,1-benzisoxazolium salts, which are themselves reactive intermediates.^[11]

The chlorine atom at the 5-position is an electron-withdrawing group, which will influence the electron density distribution in the benzene ring. This can affect the regioselectivity of further electrophilic aromatic substitution reactions, directing incoming electrophiles to positions ortho and para to the chlorine atom, although the reactivity of the isoxazole ring itself will also play a significant role.

Part 4: Applications in Research and Development

Role in Drug Discovery

Isoxazole and its derivatives are important scaffolds in medicinal chemistry.^{[1][2][3]} They are found in a variety of biologically active compounds and approved drugs. The isoxazole ring can act as a bioisostere for other functional groups and can participate in hydrogen bonding and other non-covalent interactions with biological targets.^[4] **5-Chlorobenzo[c]isoxazole** can serve as a key intermediate or building block for the synthesis of more complex molecules with potential therapeutic applications.^[11]

Biological Activities of Related Compounds

The broader class of isoxazole-containing compounds has demonstrated a wide range of pharmacological activities, including:

- Antimicrobial^[2]
- Anticancer^[2]
- Anti-inflammatory^[2]
- Neuroprotective effects^[2]

Part 5: Safety and Handling

Hazard Identification

Based on available safety data for similar compounds, **5-Chlorobenzo[c]isoxazole** should be handled with care.

- GHS Pictogram: GHS07 (Exclamation mark)[6]
- Signal Word: Warning[6]
- Hazard Statements:
 - H302: Harmful if swallowed.[6]
 - H315: Causes skin irritation.[6]
 - H319: Causes serious eye irritation.[6]
 - H335: May cause respiratory irritation.[6]

Safe Handling and Storage

- Handling: Avoid contact with skin, eyes, and clothing.[13] Use in a well-ventilated area or under a chemical fume hood.[13][14] Wash hands thoroughly after handling.[13] Keep away from sources of ignition.[13][15]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][13] Recommended storage temperature is 2-8°C.[6]

First Aid Measures

- Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[13]
- Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[13]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[13]

- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.^[13]

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